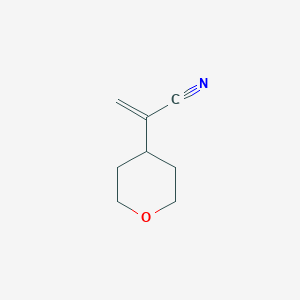

![molecular formula C16H14N6O3S B2530595 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 901144-75-0](/img/structure/B2530595.png)

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the bioactive properties of nitro-substituted N-(2-hydroxyphenyl)acetamides and their oligomers have been studied, revealing their phytotoxic metabolites and bioactivity against various microorganisms and plants . Additionally, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been analyzed, showing a folded conformation and intramolecular hydrogen bonding . Vibrational spectroscopy and quantum computational approaches have been used to characterize similar antiviral active molecules, providing insights into their vibrational signatures and molecular interactions . Furthermore, the synthesis and antiviral activity of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been explored, indicating potential for reducing viral replication .

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions and is confirmed by techniques such as 1H NMR, IR, and elemental analysis . Although the exact synthesis route for the compound is not provided, the methodologies used for similar compounds could be adapted. For example, the synthesis of nitro-substituted acetamides involves incubation with microorganisms, leading to the formation of various metabolites .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography, revealing a folded conformation around the thioacetamide bridge and intramolecular hydrogen bonding . The vibrational spectroscopic analysis and quantum computational studies provide further details on the geometric equilibrium and intermolecular interactions of these molecules .

Chemical Reactions Analysis

The chemical reactions involving similar acetamide derivatives include nitrosylation and nitrated reactions, as well as the formation of glucoside derivatives as detoxification products . The antiviral activity of these compounds suggests that they may undergo interactions with viral proteins, potentially inhibiting viral replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives have been studied using spectroscopic methods and computational models. These studies reveal information about the vibrational wavenumbers, hydrogen bonding, and intermolecular interactions . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for similar molecules .

科学的研究の応用

Antimicrobial Activity

- Synthesis and Biological Screening : A study by MahyavanshiJyotindra et al. (2011) focused on synthesizing derivatives of this compound and testing them for antibacterial, antifungal, and anti-tuberculosis activity. This indicates the potential of these derivatives in developing new antimicrobial agents.

Antimalarial Activity

- Quantitative Structure-Activity Relationships : A paper by Werbel et al. (1986) explored the synthesis of related compounds and their antimalarial activity. This research contributes to understanding the compound's potential in treating malaria.

Bioactive Nitrosylated and Nitrated Derivatives

- Microbial Interaction Studies : The work of Girel et al. (2022) involved studying the bioactive nitrosylated and nitrated derivatives of related compounds. This research provides insights into the potential biological applications of these derivatives.

Antioxidant Activity

- Coordination Complexes and Antioxidant Properties : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their antioxidant activity, indicating the compound's relevance in oxidative stress-related research.

Antitumor Activity

- Glutaminase Inhibition for Cancer Treatment : Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , showed potential as glutaminase inhibitors, a target in cancer therapy.

将来の方向性

特性

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h1-9H,10,17H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPSNUIBSEIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)